tert-butyl (R)-4-(2-(1-amino-5-(tert-butoxy)-1,5-dioxopentan-2-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate
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Overview
Description
tert-butyl ®-4-(2-(1-amino-5-(tert-butoxy)-1,5-dioxopentan-2-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as tert-butyl, amino, dioxopentan, oxoisoindolin, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-4-(2-(1-amino-5-(tert-butoxy)-1,5-dioxopentan-2-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by their sequential coupling and functional group transformations. Common synthetic routes include:
Formation of the oxoisoindolin moiety: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Coupling of the dioxopentan and tert-butyl groups: This step involves the use of coupling reagents such as carbodiimides or phosphonium salts to form amide bonds between the dioxopentan and tert-butyl groups.
Final deprotection and purification: The final compound is obtained by removing protecting groups under mild conditions, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of tert-butyl ®-4-(2-(1-amino-5-(tert-butoxy)-1,5-dioxopentan-2-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate involves scaling up the laboratory synthesis protocols. This requires optimization of reaction conditions, selection of cost-effective reagents, and implementation of efficient purification methods. Continuous flow reactors and automated synthesis platforms are often employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl ®-4-(2-(1-amino-5-(tert-butoxy)-1,5-dioxopentan-2-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with other substituents, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
tert-butyl ®-4-(2-(1-amino-5-(tert-butoxy)-1,5-dioxopentan-2-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors, receptor modulators, and anticancer agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for screening and optimization.
Material Science: The compound’s functional groups can be utilized in the design of novel materials with specific properties, such as polymers, coatings, and nanomaterials.
Biological Research: It can be used as a probe or tool compound to study biological pathways, protein interactions, and cellular processes.
Mechanism of Action
The mechanism of action of tert-butyl ®-4-(2-(1-amino-5-(tert-butoxy)-1,5-dioxopentan-2-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with its targets.
Comparison with Similar Compounds
tert-butyl ®-4-(2-(1-amino-5-(tert-butoxy)-1,5-dioxopentan-2-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl ®-4-(2-(1-amino-5-(tert-butoxy)-1,5-dioxopentan-2-yl)-1-oxoisoindolin-5-yl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a piperazine ring, which may result in different biological activities and chemical properties.
tert-butyl ®-4-(2-(1-amino-5-(tert-butoxy)-1,5-dioxopentan-2-yl)-1-oxoisoindolin-5-yl)morpholine-1-carboxylate: This compound contains a morpholine ring, which can influence its solubility, stability, and reactivity compared to the piperazine derivative.
The uniqueness of tert-butyl ®-4-(2-(1-amino-5-(tert-butoxy)-1,5-dioxopentan-2-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H38N4O6 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
tert-butyl 4-[2-[(2R)-1-amino-5-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]-1-oxo-3H-isoindol-5-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H38N4O6/c1-25(2,3)35-21(31)10-9-20(22(27)32)30-16-17-15-18(7-8-19(17)23(30)33)28-11-13-29(14-12-28)24(34)36-26(4,5)6/h7-8,15,20H,9-14,16H2,1-6H3,(H2,27,32)/t20-/m1/s1 |
InChI Key |
PNBFSDKDKJMONJ-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)N)N1CC2=C(C1=O)C=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N1CC2=C(C1=O)C=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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